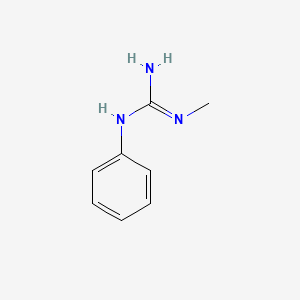

2-Methyl-1-phenylguanidine

CAS No.: 42544-37-6

Cat. No.: VC20653923

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42544-37-6 |

|---|---|

| Molecular Formula | C8H11N3 |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-methyl-1-phenylguanidine |

| Standard InChI | InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11) |

| Standard InChI Key | DQYNDISDCLYELZ-UHFFFAOYSA-N |

| Canonical SMILES | CN=C(N)NC1=CC=CC=C1 |

Introduction

Structural and Chemical Identity of 2-Methyl-1-phenylguanidine

Molecular Architecture

2-Methyl-1-phenylguanidine (C₈H₁₁N₃) belongs to the guanidine class, featuring a planar guanidine group (N=C(NH₂)₂) with a phenyl ring attached to one nitrogen (N1) and a methyl group to the adjacent nitrogen (N2). This substitution pattern distinguishes it from closely related derivatives such as 1-phenylguanidine (CAS 2002-16-6) and 2-phenyl-1,1,3,3-tetramethylguanidine . The methyl group at N2 introduces steric and electronic modifications that influence solubility, basicity, and reactivity.

Nomenclature and Isomerism

The compound’s systematic name follows IUPAC guidelines as N²-methyl-N¹-phenylguanidine. Potential isomerism arises from the positioning of substituents on the guanidine core or phenyl ring, though the 1,2-substitution pattern is most stable due to reduced steric clash compared to ortho-phenyl analogs .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-methyl-1-phenylguanidine can be inferred from methods used for analogous phenylguanidines. A modified Bredereck reaction involving 1,1,3,3-tetramethylurea (TMU), phosphorus oxychloride (POCl₃), and methyl-substituted aniline derivatives provides a viable route:

-

Chlorination of TMU: TMU reacts with POCl₃ in benzene to form a reactive intermediate.

-

Coupling with Methylaniline: Addition of 2-methylaniline introduces the methyl-phenyl moiety.

-

Alkaline Workup: Neutralization and extraction yield the crude product, purified via distillation or recrystallization .

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70°C, 7 hours | |

| Solvent | Dry benzene | |

| Molar Ratios | TMU : POCl₃ : Aniline = 1:2:1.5 |

Yield Optimization

Yields for phenylguanidine derivatives typically range from 50% to 90%, depending on substituent steric effects . The ortho-methyl group in 2-methylaniline may reduce reactivity due to steric hindrance, necessitating excess reagents or prolonged reaction times.

Physicochemical Properties

Basic Properties

The pKa of 2-methyl-1-phenylguanidine can be estimated using Hammett substituent constants (σ). For meta- and para-substituted phenylguanidines, the Hammett reaction constant ρ = 1.84 , indicating strong sensitivity to electronic effects. Assuming an ortho-methyl group (σ ≈ -0.14 for para-CH₃ ), the pKa is projected as:

This suggests moderate basicity, slightly lower than unsubstituted phenylguanidine due to the electron-donating methyl group.

Thermodynamic Data

| Property | 1-Phenylguanidine | 2-Methyl-1-phenylguanidine (Estimated) |

|---|---|---|

| Molecular Weight (g/mol) | 135.17 | 149.21 |

| Density (g/cm³) | 1.17 | 1.19–1.22 |

| Boiling Point (°C) | 290.5 | 295–310 |

| Flash Point (°C) | 129.5 | 130–135 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

-

Molecular Ion: m/z 149 (C₈H₁₁N₃⁺).

-

Fragmentation: Loss of methyl (m/z 134) and phenyl groups (m/z 106) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume